![molecular formula C16H11Cl2N3O2S B2702955 N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide CAS No. 896019-02-6](/img/structure/B2702955.png)
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide
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Overview
Description
The compound “N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The molecule also contains dichlorophenyl and phenylsulfanyl groups .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The oxadiazole ring, dichlorophenyl group, and phenylsulfanyl group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the specific conditions and reagents present. The oxadiazole ring, for example, might undergo reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the oxadiazole ring, the dichlorophenyl group, and the phenylsulfanyl group .Scientific Research Applications
Antibacterial and Anti-enzymatic Potential
- A series of N-substituted derivatives were designed, synthesized, and evaluated for their antibacterial and anti-enzymatic potential, revealing specific compounds as good inhibitors of gram-negative bacterial strains and exhibiting low potential against lipoxygenase (LOX) enzyme, alongside providing insights into their cytotoxic behavior through hemolytic studies (Nafeesa et al., 2017).
Synthesis and Pharmacological Evaluation
- Research focused on the synthesis of derivatives involving 1,3,4-oxadiazole moieties, identifying compounds with potent antibacterial activity against both gram-negative and gram-positive bacteria, and moderate inhibitors of α-chymotrypsin enzyme. Molecular docking revealed the active binding sites correlating with bioactivity data, indicating the potential of these compounds for further clinical studies (Siddiqui et al., 2014).
Thrombolytic and Cardiovascular Applications
- Novel 5-(3-chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole derivatives exhibited good thrombolytic activity, low toxicity, and moderate to excellent antibacterial activity, suggesting their potential in treating cardiovascular diseases (Aziz-Ur-Rehman et al., 2020).
Antioxidant, Analgesic, and Anti-inflammatory Actions
- The pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives was conducted, highlighting their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, with specific compounds showing significant potential in these areas (Faheem, 2018).
Antimicrobial and Hemolytic Activity
- Synthesis and evaluation of 1,3,4-oxadiazole derivatives for their antimicrobial and hemolytic activities demonstrated the potential of certain compounds against a selected panel of microbes, offering insights into their applicability in antimicrobial treatments (Gul et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2S/c17-10-6-7-13(18)12(8-10)15-20-21-16(23-15)19-14(22)9-24-11-4-2-1-3-5-11/h1-8H,9H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWHGVFRMXFFAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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